5-Iodo-2-furaldehyde

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

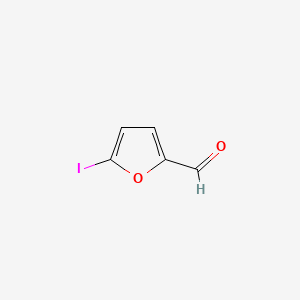

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-iodofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IO2/c6-5-2-1-4(3-7)8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGPCPKDVSPJAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351202 | |

| Record name | 5-Iodo-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2689-65-8 | |

| Record name | 5-Iodo-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Iodo-2-furaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Iodo-2-furaldehyde: A Technical Guide for Synthetic Applications

Abstract

This technical guide provides a comprehensive overview of 5-Iodo-2-furaldehyde (CAS No: 2689-65-8), a key heterocyclic building block in modern organic synthesis. Intended for researchers, chemists, and professionals in drug development, this document details the compound's physicochemical properties, safety information, and its critical role as an intermediate in the synthesis of pharmaceuticals and fine chemicals. A detailed experimental protocol for a representative palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is provided, alongside a workflow visualization to illustrate the synthetic process.

Introduction

This compound, also known as 5-Iodofurfural, is a disubstituted furan derivative featuring both an aldehyde and an iodine functional group. This unique structure makes it a highly versatile intermediate in organic synthesis.[1][2] The electron-withdrawing nature of the aldehyde group and the reactivity of the carbon-iodine bond allow for a wide range of chemical transformations.[1] Specifically, the iodine substituent serves as an excellent leaving group in various metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2] Its utility is particularly pronounced in medicinal chemistry and materials science, where it serves as a scaffold for creating novel compounds with potential biological activity, including anti-cancer properties.[1]

Properties of this compound

The physical and chemical properties of this compound are summarized below. Data is compiled from various chemical suppliers and databases.

| Property | Value | Citations |

| CAS Number | 2689-65-8 | [1][3][4][5] |

| IUPAC Name | 5-iodofuran-2-carbaldehyde | [4][6] |

| Synonyms | 5-Iodofurfural | [1][3] |

| Molecular Formula | C₅H₃IO₂ | [1][6][7] |

| Molecular Weight | 221.98 g/mol | [1][7] |

| Appearance | White to yellow or light orange powder/crystal | [1][3][5] |

| Melting Point | 123.5 - 130 °C | [1][3][6] |

| Density | 2.09 g/cm³ (predicted) | [1] |

| Purity | Typically ≥96-98% (by GC) | [1][3][6] |

| Solubility | Soluble in organic solvents like ethanol, ether, dichloromethane. Sparingly soluble in water. | [8] |

| Storage Conditions | Store at room temperature or 2-8°C, in a dark place under an inert atmosphere. | [1][4] |

Safety and Handling

This compound is classified as an irritant. Users should exercise caution and use appropriate personal protective equipment (PPE), including gloves and safety glasses. Operations should be conducted in a well-ventilated fume hood.

-

GHS Hazard Statements :

-

GHS Precautionary Statements : P261, P264, P280, P302+P352, P305+P351+P338.[4][7]

Synthetic Applications & Experimental Protocols

The primary application of this compound is as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. The carbon-iodine bond is readily activated by a palladium catalyst, allowing for the formation of new carbon-carbon bonds at the 5-position of the furan ring.[1][2] This capability is fundamental to building more complex molecules from simpler precursors.

Featured Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This procedure is adapted from established methods for similar aryl halides.

Reaction: Synthesis of 5-Aryl-2-furaldehyde

Materials:

-

This compound (1.0 mmol, 222 mg)

-

Arylboronic acid (e.g., Phenylboronic acid, 1.2 mmol, 146 mg)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.03 mmol, 35 mg, 3 mol%)

-

Base (e.g., Potassium carbonate [K₂CO₃], 2.0 mmol, 276 mg)

-

Solvent system (e.g., Dioxane and Water, 4:1 ratio, 10 mL)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask or reaction vial

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle or oil bath

-

Standard laboratory glassware (separatory funnel, beakers, etc.)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (0.03 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

-

Solvent Addition: Add the dioxane/water solvent mixture (10 mL) via syringe.

-

Heating: Place the flask in a preheated oil bath or heating mantle set to 80-100 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by TLC until the starting material (this compound) is consumed. This typically takes 8-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (15 mL) and then brine (15 mL).

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 5-aryl-2-furaldehyde product.

Visualized Experimental Workflow

The following diagrams illustrate the general synthetic utility and the experimental workflow for the Suzuki-Miyaura coupling reaction described above.

Caption: General reaction scheme for Suzuki-Miyaura coupling.

Caption: Step-by-step workflow for Suzuki-Miyaura synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. [PDF] Novel Recyclable Pd/H-MOR Catalyst for Suzuki–Miyaura Coupling and Application in the Synthesis of Crizotinib | Semantic Scholar [semanticscholar.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 5-Iodo-2-furaldehyde from Furfural

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-2-furaldehyde is a valuable synthetic intermediate in medicinal chemistry and materials science, prized for its role as a versatile building block in the construction of more complex molecular architectures. The introduction of an iodine atom onto the furan ring significantly enhances its reactivity, particularly in cross-coupling reactions. This technical guide provides an in-depth overview of a robust and effective method for the synthesis of this compound via the direct electrophilic iodination of furfural. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate its practical application in a laboratory setting.

Introduction

Furfural, a renewable platform chemical derived from lignocellulosic biomass, serves as an abundant and cost-effective starting material for a wide array of valuable chemicals. Among its many derivatives, halogenated furaldehydes are of particular interest due to their enhanced synthetic utility. This compound, in particular, is a key precursor for the synthesis of various pharmaceuticals and agrochemicals. The carbon-iodine bond at the 5-position of the furan ring is readily functionalized through reactions such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of diverse substituents. This guide focuses on a reliable method for the direct iodination of furfural using a combination of molecular iodine and a suitable oxidizing agent.

Synthetic Pathway: Electrophilic Aromatic Iodination

The synthesis of this compound from furfural proceeds via an electrophilic aromatic substitution reaction. The furan ring, being electron-rich, is susceptible to attack by electrophiles. However, molecular iodine (I₂) itself is a relatively weak electrophile. Therefore, an oxidizing agent is required to generate a more potent iodinating species, such as the iodine cation (I⁺) or a related activated complex. A common and effective method employs periodic acid (H₅IO₆) as the oxidant in the presence of molecular iodine. The overall reaction transforms the C-H bond at the 5-position of the furan ring into a C-I bond, with water being the primary byproduct.

Figure 1. Reaction scheme for the iodination of furfural.

Experimental Protocol

The following protocol is adapted from a general procedure for the iodination of activated aromatic compounds using iodine and periodic acid.[1]

3.1. Materials and Equipment

-

Three-necked round-bottom flask (500 mL)

-

Reflux condenser

-

Thermometer

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

3.2. Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Furfural | 96.09 | 9.61 g (8.28 mL) | 0.100 |

| Iodine (I₂) | 253.81 | 10.2 g | 0.040 |

| Periodic Acid Dihydrate (H₅IO₆) | 227.94 | 4.56 g | 0.020 |

| Glacial Acetic Acid | 60.05 | 100 mL | - |

| Sulfuric Acid (conc.) | 98.08 | 3 mL | - |

| Water | 18.02 | 20 mL + ~250 mL | - |

| Acetone (for recrystallization) | 58.08 | As needed | - |

Table 1. Reagent quantities for the synthesis of this compound.

3.3. Procedure

-

Reaction Setup: In a 500-mL, three-necked flask equipped with a reflux condenser, thermometer, and magnetic stir bar, combine furfural (0.100 mol), iodine (0.040 mol), and periodic acid dihydrate (0.020 mol).

-

Addition of Solvent: To this mixture, add a solution composed of glacial acetic acid (100 mL), water (20 mL), and concentrated sulfuric acid (3 mL).

-

Reaction Conditions: Heat the resulting purple solution to 65-70°C with continuous stirring. Maintain this temperature for approximately 1-2 hours, or until the characteristic purple color of the iodine disappears, indicating the consumption of the reagent.

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool slightly before pouring it into approximately 250 mL of water. A yellow to orange solid product should precipitate.

-

Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with three portions of water (100 mL each) to remove any remaining acid and other water-soluble impurities.

-

Purification: The crude this compound can be purified by recrystallization. Dissolve the solid in a minimum amount of boiling acetone. Allow the solution to cool to room temperature and then place it in a refrigerator to maximize crystal formation.

-

Drying: Collect the purified crystals by filtration and dry them under vacuum to yield this compound as a light orange to yellow crystalline solid.

Quantitative Data Summary

| Parameter | Value | Reference |

| Reactant Ratios | ||

| Furfural : Iodine : Periodic Acid | 1 : 0.4 : 0.2 | [1] |

| Reaction Conditions | ||

| Temperature | 65-70 °C | [1] |

| Time | 1-2 hours | [1] |

| Product Characteristics | ||

| Molecular Formula | C₅H₃IO₂ | |

| Molecular Weight | 221.98 g/mol | |

| Melting Point | 126-130 °C | |

| Appearance | Light orange to yellow crystalline powder |

Table 2. Summary of key quantitative data for the synthesis of this compound.

Experimental Workflow Visualization

The following diagram illustrates the sequential steps of the experimental procedure.

Figure 2. Experimental workflow for the synthesis.

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Concentrated sulfuric acid and glacial acetic acid are corrosive. Handle with care and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Iodine can cause stains and irritation. Avoid inhalation of vapors and contact with skin.

-

Furfural can be irritating to the skin, eyes, and respiratory system.

Conclusion

The direct iodination of furfural using molecular iodine and periodic acid offers an efficient and straightforward route to this compound. The procedure utilizes readily available and relatively inexpensive reagents, making it a practical choice for laboratory-scale synthesis. The resulting product is a key intermediate for further chemical transformations, providing a valuable tool for researchers in the fields of organic synthesis and drug development. By following the detailed protocol and safety guidelines presented in this guide, scientists can reliably prepare this important chemical building block for their research endeavors.

References

5-Iodo-2-furaldehyde chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Iodo-2-furaldehyde, a key intermediate in organic synthesis. The document details its chemical structure, IUPAC name, physicochemical properties, and outlines a representative experimental protocol for its synthesis. Furthermore, it visualizes the synthetic workflow and its application in cross-coupling reactions, offering valuable insights for professionals in research and drug development.

Chemical Structure and IUPAC Name

This compound is a heterocyclic aldehyde. The furan ring is substituted with an iodine atom at the 5-position and a formyl group at the 2-position.

Physicochemical and Quantitative Data

The properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Weight | 221.98 g/mol | [2][6][7] |

| Appearance | Light orange to yellow to green powder or crystals | [1][7] |

| Melting Point | 123.5 - 130 °C | [1][6][7] |

| Purity | ≥ 97% (GC) | [1][6][7] |

| Density | 2.09 g/cm³ | [6][7] |

| Refractive Index | n20/D 1.64 | [6][7] |

| Solubility | Soluble in organic solvents like ethanol, dichloromethane, and ether; less soluble in water. |

Experimental Protocols

While various methods exist for the synthesis of substituted furan derivatives, a common approach for the preparation of this compound involves the direct iodination of 2-furaldehyde. The following is a representative protocol based on general procedures for electrophilic iodination of aromatic compounds.

Synthesis of this compound from 2-Furaldehyde

This protocol describes the electrophilic iodination of 2-furaldehyde using iodine and an oxidizing agent in an acidic medium.

Materials:

-

2-Furaldehyde

-

Iodine (I₂)

-

Iodic acid (HIO₃) or other suitable oxidizing agent

-

Glacial acetic acid

-

Dichloromethane

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

-

Column chromatography setup (silica gel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-furaldehyde in glacial acetic acid.

-

Addition of Reagents: To the stirred solution, add iodine followed by the portion-wise addition of the oxidizing agent (e.g., iodic acid).

-

Reaction: Heat the reaction mixture to a specified temperature (e.g., 70-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench excess iodine), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Visualizations

The following diagrams illustrate the synthetic pathway to this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction, a common application for iodoarenes.

Caption: Synthetic workflow for the preparation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C5H3IO2 | CID 693264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Iodofuran-2-carbaldehyde | CymitQuimica [cymitquimica.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Iodobenzofuran-2-carbaldehyde | C9H5IO2 | CID 130141098 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Iodofurfural: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodofurfural, also known as 5-iodo-2-furaldehyde, is a halogenated derivative of furfural, a versatile platform chemical derived from biomass. The presence of an iodine atom on the furan ring significantly enhances its chemical reactivity, making it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Iodofurfural, detailed experimental protocols for its synthesis and key reactions, and an exploration of its potential applications, particularly in the realm of drug discovery and development.

Physical and Chemical Properties

5-Iodofurfural is a solid at room temperature, typically appearing as a light orange to yellow or green powder or crystalline solid.[1] It is sensitive to air and light and should be stored accordingly.

Quantitative Physical Properties

| Property | Value | Source(s) |

| CAS Number | 2689-65-8 | [1][2] |

| Molecular Formula | C₅H₃IO₂ | [1][2] |

| Molecular Weight | 221.98 g/mol | [1][2] |

| Melting Point | 126 - 130 °C | [1] |

| Boiling Point | ~220 - 225 °C | [3] |

| Density | 2.09 g/cm³ | [1] |

| Refractive Index (n20D) | 1.64 | [1] |

Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 5-iodofuran-2-carbaldehyde | [4] |

| Synonyms | 5-Iodofurfural, 5-iodo-2-furancarboxaldehyde | [5] |

| InChI Key | QPGPCPKDVSPJAY-UHFFFAOYSA-N | [4] |

| SMILES | O=Cc1ccc(I)o1 | [4] |

Solubility Profile

Spectroscopic Data

Detailed experimental spectra for 5-Iodofurfural are not widely published. However, based on the known spectral data of similar furan derivatives, the following characteristic signals can be predicted.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 5-Iodofurfural is expected to show three signals in the aromatic region corresponding to the furan ring protons and one signal for the aldehyde proton.

-

Aldehyde Proton (CHO): A singlet is expected around δ 9.5-9.7 ppm.

-

Furan Ring Protons: Two doublets are anticipated in the region of δ 6.5-7.5 ppm. The proton at the C4 position will be a doublet coupled to the proton at the C3 position. The proton at the C3 position will also be a doublet, coupled to the proton at the C4 position. The coupling constant (J) between these two protons is typically around 3-4 Hz.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show five distinct signals for the five carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): Expected to be the most downfield signal, around δ 175-180 ppm.

-

Furan Ring Carbons:

-

C5 (bearing the iodine): This carbon will be significantly shielded by the iodine atom and is expected to appear around δ 85-95 ppm.

-

C2 (bearing the aldehyde): This carbon will be deshielded and is expected in the range of δ 150-155 ppm.

-

C3 and C4: These carbons are expected to resonate in the typical furan region of δ 110-125 ppm.

-

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 5-Iodofurfural will be characterized by the following key absorption bands:

-

C=O Stretch (Aldehyde): A strong, sharp peak is expected in the region of 1670-1690 cm⁻¹. Conjugation with the furan ring shifts this band to a lower wavenumber compared to a saturated aldehyde.

-

C-H Stretch (Aldehyde): Two weak bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C=C Stretch (Furan Ring): Absorptions are expected around 1560 cm⁻¹ and 1470 cm⁻¹.

-

C-O-C Stretch (Furan Ring): A strong band is anticipated around 1020-1200 cm⁻¹.

-

C-I Stretch: A weak to medium absorption is expected in the fingerprint region, typically below 600 cm⁻¹.

Experimental Protocols

Synthesis of 5-Iodofurfural

A reported method for the synthesis of 5-Iodofurfural involves the photochemical reaction of 5-bromofuran-2-carbaldehyde in a benzene solution. This reaction proceeds with a high yield of 91%.[7]

General Protocol for Photochemical Iodination:

-

Dissolve 5-bromofuran-2-carbaldehyde in benzene in a quartz reaction vessel.

-

Add a source of iodine, such as molecular iodine (I₂).

-

Irradiate the solution with a suitable UV lamp (e.g., a high-pressure mercury lamp) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction and wash the organic layer with an aqueous solution of sodium thiosulfate to remove excess iodine.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 5-Iodofurfural.

Reactivity and Key Transformations

The presence of the iodo group at the 5-position makes 5-Iodofurfural an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds and the synthesis of more complex molecules.

General Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add 5-Iodofurfural, a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the residue by column chromatography to yield the 5-aryl or 5-vinyl furfural derivative.

Applications in Drug Development

The furan nucleus is a common scaffold in a variety of biologically active compounds and approved drugs.[8] Furan derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8][9]

Anticancer Potential

Numerous studies have highlighted the potential of furan-containing compounds as anticancer agents. These derivatives can exert their effects through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

Potential Signaling Pathways Targeted by Furan Derivatives:

-

PI3K/Akt Pathway: This pathway is crucial for cell growth and survival and is often dysregulated in cancer. Some furan derivatives have been shown to inhibit this pathway, leading to decreased proliferation and increased apoptosis in cancer cells.

-

Wnt/β-catenin Pathway: Aberrant activation of this pathway is implicated in the development of several cancers, particularly colorectal cancer. Compounds containing a furan moiety have been investigated for their ability to downregulate this pathway.

References

- 1. rsc.org [rsc.org]

- 2. 2689-65-8[this compound]- Acmec Biochemical [acmec.com.cn]

- 3. 5-Iodobenzofuran-2-carbaldehyde | C9H5IO2 | CID 130141098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-IODOFURAN-2-CARBALDEHYDE | CAS 2689-65-8 [matrix-fine-chemicals.com]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. fluorochem.co.uk [fluorochem.co.uk]

A Technical Guide to the Solubility of 5-Iodo-2-furaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility of 5-Iodo-2-furaldehyde

This compound is generally described as a yellow to orange solid that is soluble in several common organic solvents.[1] This solubility is a critical factor in its application in various chemical reactions and purification processes. The available qualitative data is summarized in the table below.

| Solvent | Solubility | Source |

| Ethanol | Soluble | [1] |

| Dichloromethane | Soluble | [1] |

| Ether | Soluble | [1] |

| Chloroform | Used as a reaction solvent | [2] |

| Water | Less Soluble | [1] |

Experimental Protocols for Determining Solubility

To obtain quantitative solubility data for this compound in specific organic solvents, researchers can employ established experimental methods. The following protocols provide a framework for both qualitative and quantitative solubility determination.

Qualitative Solubility Determination

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Objective: To quickly determine the solubility of this compound in a range of organic solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

Glass stirring rod

Procedure:

-

Place approximately 10 mg of this compound into a small test tube.

-

Add the selected organic solvent to the test tube in small portions, starting with 0.25 mL.

-

After each addition, vigorously shake the test tube or use a vortex mixer for at least 30 seconds to facilitate dissolution.

-

Observe the mixture against a well-lit background to see if the solid has completely dissolved.

-

Continue adding the solvent in 0.25 mL increments, up to a total volume of 1 mL, repeating the agitation step after each addition.

-

Record the observation at each step as "soluble," "partially soluble," or "insoluble." A compound is generally considered soluble if it completely dissolves.

Quantitative Solubility Determination: The Shake-Flask Method

This is a widely used and reliable method for determining the equilibrium solubility of a compound at a specific temperature.

Objective: To determine the precise solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound

-

High-purity organic solvent of interest

-

Screw-cap vials or flasks

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of this compound to a screw-cap vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Accurately pipette a known volume of the desired organic solvent into the vial.

-

Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to run preliminary experiments to determine the time required to reach equilibrium.

-

Once equilibrium is reached, allow the vial to stand undisturbed at the same temperature for several hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE filter for organic solvents) into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

Accurately weigh the filtered solution.

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

-

Accurately weigh the solid residue.

-

Calculate the solubility in terms of g/100 mL or other desired units.

Alternative Quantification: Instead of evaporating the solvent, the concentration of this compound in the filtered saturated solution can be determined using an analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). This requires the prior establishment of a calibration curve for this compound in the specific solvent.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative determination of solubility using the shake-flask method.

Caption: Workflow for Quantitative Solubility Determination.

References

The Aldehyde Group in 5-Iodo-2-furaldehyde: A Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-furaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The presence of both a reactive aldehyde functional group and an iodine-substituted furan ring provides a unique platform for the synthesis of diverse and complex molecular architectures. The interplay between the electron-withdrawing nature of the aldehyde and the iodine atom, coupled with the aromatic character of the furan ring, governs the reactivity of the molecule. This technical guide provides an in-depth analysis of the reactivity of the aldehyde group in this compound, focusing on key transformations and providing detailed experimental protocols for researchers in drug development and synthetic chemistry.

Core Reactivity of the Aldehyde Group

The aldehyde group in this compound is an electrophilic center, susceptible to nucleophilic attack. Its reactivity is modulated by the electron-withdrawing effect of the iodine atom at the 5-position and the overall electronic properties of the furan ring. This inherent reactivity allows for a wide range of chemical transformations, making it a valuable synthon for the introduction of diverse functionalities. Key reactions involving the aldehyde group include oxidation, reduction, and carbon-carbon bond-forming reactions such as the Wittig reaction and Knoevenagel condensation.

Key Reactions and Experimental Protocols

Oxidation to 5-Iodo-2-furoic Acid

The oxidation of the aldehyde group in this compound to a carboxylic acid is a fundamental transformation, yielding 5-iodo-2-furoic acid, a valuable intermediate for the synthesis of esters, amides, and other acid derivatives. Various oxidizing agents can be employed for this conversion.

Experimental Protocol: Oxidation using Silver(I) Oxide

This protocol is adapted from general procedures for the oxidation of furan-2-carboxaldehydes.

Materials:

-

This compound

-

Silver(I) oxide (Ag₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a solution of sodium hydroxide (2.0 eq) in deionized water.

-

To this solution, add silver(I) oxide (1.1 eq) portion-wise with stirring.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove insoluble silver salts.

-

Acidify the filtrate with hydrochloric acid until a precipitate is formed.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-iodo-2-furoic acid.

| Reaction | Reagents and Conditions | Product | Yield (%) | Reference |

| Oxidation | Ag₂O, NaOH, H₂O, 60-80 °C | 5-Iodo-2-furoic acid | Typically high | General procedure |

Reduction to 5-Iodo-2-furfuryl Alcohol

The reduction of the aldehyde group to a primary alcohol provides 5-iodo-2-furfuryl alcohol, a useful intermediate for further functionalization, such as ether or ester formation, or as a precursor in cross-coupling reactions.

Experimental Protocol: Reduction using Sodium Borohydride

This protocol is based on standard procedures for the reduction of aldehydes.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 5-iodo-2-furfuryl alcohol.

| Reaction | Reagents and Conditions | Product | Yield (%) | Reference |

| Reduction | NaBH₄, Methanol, 0 °C to RT | 5-Iodo-2-furfuryl alcohol | Typically high | General procedure |

Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction where the aldehyde group of this compound reacts with an active methylene compound in the presence of a basic catalyst to form a new α,β-unsaturated system. This reaction is particularly useful for the synthesis of electron-deficient alkenes.

Experimental Protocol: Knoevenagel Condensation with Creatinine

This protocol is based on the work of Al-Juboori (2018).[1]

Materials:

-

This compound

-

Creatinine

-

Acetic anhydride

-

Glacial acetic acid

-

Piperidine

-

Ethanol

Procedure:

-

In a 50 mL round-bottom flask, dissolve creatinine (5 mmol) in a mixture of dry acetic anhydride (5 cm³) and glacial acetic acid (10 cm³) with stirring and gentle heating until the solid dissolves.

-

To this solution, add this compound (5 mmol) and a catalytic amount of piperidine (5 drops).

-

Reflux the reaction mixture for the time specified in the literature (typically 3-5 hours).

-

After cooling, the solid precipitate is filtered, washed with a small amount of acetic acid, and then recrystallized from ethanol to yield the furfurylidene creatinine product.[1]

| Reaction | Active Methylene Compound | Reagents and Conditions | Product | Yield (%) | Reference |

| Knoevenagel Condensation | Creatinine | Acetic anhydride, Acetic acid, Piperidine, Reflux | 5-(5-Iodo-furfurylidene)-creatinine | 65 | [1] |

Wittig Reaction

The Wittig reaction provides a versatile method for the synthesis of alkenes by reacting the aldehyde group of this compound with a phosphorus ylide. The nature of the ylide (stabilized or non-stabilized) can influence the stereoselectivity of the resulting alkene.

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

This is a general protocol that can be adapted for this compound.

Materials:

-

This compound

-

(Carbethoxymethylene)triphenylphosphorane (or other stabilized ylide)

-

Toluene (dry)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve this compound (1.0 eq) and the stabilized phosphorus ylide (1.1 eq) in dry toluene.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the desired alkene from the triphenylphosphine oxide byproduct.

| Reaction | Wittig Reagent | Reagents and Conditions | Product | Yield (%) | Reference |

| Wittig Reaction | (Carbethoxymethylene)triphenylphosphorane | Toluene, Reflux | Ethyl 3-(5-iodo-2-furyl)acrylate | Typically moderate to high | General procedure |

Reactivity of the Iodo-Substituent: Cross-Coupling Reactions

While the primary focus of this guide is the aldehyde group, it is crucial to acknowledge the synthetic utility of the iodo-substituent. The C-I bond at the 5-position of the furan ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions allow for the introduction of aryl, heteroaryl, or alkynyl groups, further expanding the molecular diversity accessible from this compound. The aldehyde group is generally stable under the conditions of these cross-coupling reactions.

Visualization of Reaction Pathways

Caption: Reactivity pathways of this compound.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The aldehyde group readily undergoes a variety of transformations, including oxidation, reduction, and key carbon-carbon bond-forming reactions, providing access to a wide array of functionalized furan derivatives. The presence of the iodo-substituent further enhances its synthetic utility, enabling facile diversification through cross-coupling reactions. The experimental protocols and reactivity data presented in this guide are intended to serve as a valuable resource for researchers and scientists in the fields of drug discovery and chemical development, facilitating the efficient and strategic use of this important synthetic intermediate.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Iodo-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated electrophilic substitution reactions of 5-Iodo-2-furaldehyde. Due to the limited availability of direct experimental data for this specific substrate, this document leverages established principles of organic chemistry, reactivity of furan derivatives, and directing effects of substituents to predict reaction outcomes. The information herein is intended to serve as a foundational resource for researchers designing synthetic pathways involving this versatile building block.

Introduction to the Reactivity of this compound

This compound is a disubstituted furan derivative with significant potential in organic synthesis, particularly in the construction of complex pharmaceutical and agrochemical compounds. The furan ring is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene.[1] However, the reactivity and regioselectivity of electrophilic attack on this compound are intricately controlled by the electronic and steric effects of its two substituents: the electron-withdrawing formyl group (-CHO) at the C2 position and the deactivating, yet ortho-, para-directing iodo group (-I) at the C5 position.

Directing Effects of Substituents

-

Formyl Group (-CHO) at C2: The aldehyde is a moderately deactivating, meta-directing group due to its electron-withdrawing nature through both inductive and resonance effects. In the context of the furan ring, this deactivates the C3 and C5 positions towards electrophilic attack.

-

Iodo Group (-I) at C5: As a halogen, iodine is an electron-withdrawing group that deactivates the ring through its inductive effect. However, it is also capable of donating a lone pair of electrons through resonance, making it an ortho-, para-director.[2] In the furan ring, this directs incoming electrophiles to the adjacent C4 position.

Considering these competing effects, electrophilic attack is most likely to occur at the C4 position, which is activated by the directing effect of the iodine atom and less deactivated by the formyl group. Another significant possibility is ipso-substitution at the C5 position, where the iodine atom is replaced by the incoming electrophile. This is a known reaction pathway for aryl iodides.[3][4]

References

Potential Biological Activities of 5-Iodo-2-furaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-2-furaldehyde, a halogenated derivative of the versatile furan scaffold, is emerging as a promising building block in medicinal chemistry. The introduction of an iodine atom at the 5-position of the furan ring offers unique physicochemical properties that can be exploited for the design of novel therapeutic agents. While research specifically on this compound derivatives is still in its nascent stages, the broader class of 5-substituted-2-furaldehydes has demonstrated significant potential as anticancer and antimicrobial agents. This technical guide provides an in-depth overview of the known biological activities of furan derivatives, with a particular focus on the potential of this compound analogs. It summarizes available quantitative data, details key experimental protocols for their synthesis and biological evaluation, and visualizes relevant signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction

The furan nucleus is a privileged scaffold in drug discovery, present in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] this compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[3] Its iodine substituent enhances reactivity, making it a valuable precursor for creating diverse molecular architectures through reactions like cross-coupling.[3] This guide explores the potential anticancer and antimicrobial activities of derivatives synthesized from this scaffold, drawing parallels from extensively studied 5-nitro and 5-phenyl-2-furaldehyde analogs.

Potential Anticancer Activities

Derivatives of 5-substituted-2-furaldehydes have shown promising cytotoxic effects against various cancer cell lines.[4][5] The primary mechanisms of action appear to involve the induction of apoptosis (programmed cell death) and modulation of key signaling pathways that are often dysregulated in cancer.[4][6]

Quantitative Data Summary

While specific IC50 values for this compound derivatives are not yet widely reported in the literature, the following table summarizes the anticancer activity of other relevant furan derivatives to provide a comparative baseline.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Furan Derivatives | Compound 1 | HeLa (Cervical) | < 8.79 | [6] |

| Compound 24 | HeLa (Cervical) | < 8.79 | [6] | |

| Compound 24 | SW620 (Colorectal) | Moderate to Potent | [6] | |

| Furan-based compound 4 | MCF-7 (Breast) | 4.06 | [5] | |

| Furan-based compound 7 | MCF-7 (Breast) | 2.96 | [5] | |

| Benzofuran Derivatives | Compound 7b | A549 (Lung) | 6.66 | [7] |

| Compound 7b | HT-29 (Colorectal) | 8.51 | [7] | |

| Bis-2(5H)-furanone Derivatives | Compound 4e | C6 (Glioma) | 12.1 | [8] |

Signaling Pathways

Several signaling pathways are implicated in the anticancer effects of furan derivatives. The PI3K/Akt and Wnt/β-catenin pathways, which are crucial for cell survival and proliferation, have been identified as potential targets.[4][6] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 5-Iodo-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 5-Iodo-2-furaldehyde in Suzuki-Miyaura cross-coupling reactions. This versatile building block serves as a key precursor for the synthesis of 5-aryl-2-furaldehydes, a class of compounds with significant potential in medicinal chemistry and drug development. The protocols and data presented herein are intended to facilitate the efficient synthesis and exploration of novel derivatives for therapeutic applications.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. The use of this compound as a coupling partner is particularly advantageous due to the high reactivity of the carbon-iodine bond, which often allows for milder reaction conditions, shorter reaction times, and higher yields compared to its bromo or chloro counterparts. The resulting 5-aryl-2-furaldehyde scaffold is a key structural motif in a variety of compounds exhibiting promising pharmacological activities, including anticancer and antimicrobial properties.[1][2]

Data Presentation: Suzuki Cross-Coupling of this compound

The following table summarizes various reported conditions and results for the Suzuki cross-coupling reaction between this compound and a range of arylboronic acids. This data is intended to serve as a guide for reaction optimization.

| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(OAc)₂/PAP ligand | - | DMF/water | 100 | - | >99 | [2] |

| Phenylboronic acid | Membrane-installed microchannel device | - | - | - | - | 99 | [2] |

| Substituted Phenylboronic acids | Pd(PPh₃)₄ (2-5) | K₂CO₃ or K₃PO₄ (2-3) | Dioxane/water | 60-80 | 1-8 | Generally high | [3] |

| Phenylboronic acid | Pd(OAc)₂ (0.01) | Amberlite IRA-400(OH) | Water/Ethanol | 60 | 1-2 | - | [4] |

| Arylboronic acids | Pd/NiFe₂O₄ (0.1) | Na₂CO₃ (2) | DMF/Water (1:1) | 90 | 0.17-1 | 70-98 | [5] |

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

-

Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

To a flame-dried round-bottom flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Seal the flask with a septum and purge with an inert gas for 15-30 minutes.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 60-80°C) with vigorous stirring.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-furaldehyde.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Caption: General workflow for Suzuki cross-coupling experiments.

Applications in Drug Development

5-Aryl-2-furaldehyde derivatives have emerged as a promising class of compounds for drug discovery, demonstrating a range of biological activities.

Anticancer Activity

Several studies have highlighted the potential of 5-aryl-2-furaldehyde derivatives as anticancer agents. Their mechanism of action can involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

Quantitative Data on Anticancer Activity:

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Imidazole derivative of 5-aryl-2-furaldehyde | MCF-7 (Breast) | < 5 | [1] |

| Imidazole derivative of 5-aryl-2-furaldehyde | HCT-116 (Colon) | < 5 | [1] |

| Imidazole derivative of 5-aryl-2-furaldehyde | HepG2 (Liver) | < 5 | [1] |

| Silyl derivative of a furanone | HCT-116 (Colon) | 1.3 - 7.3 | [2] |

| 5-Nitrofuran-isatin hybrid | HCT 116 (Colon) | 1.62 | [6] |

Antimicrobial Activity

Derivatives of 5-aryl-2-furaldehydes have also shown significant activity against various bacterial and fungal pathogens. These compounds can serve as valuable leads for the development of new antimicrobial agents to combat infectious diseases.

Quantitative Data on Antimicrobial Activity:

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Pyrazole derivative with 5-(4-nitrophenyl)furan | Staphylococcus aureus | 1.95 - 3.9 | [7] |

| Pyrazole derivative with 5-(4-nitrophenyl)furan | Escherichia coli | 3.9 - 7.81 | [7] |

| Pyrazole derivative with 5-(4-nitrophenyl)furan | Candida albicans | 0.97 - 1.95 | [7] |

| 5-Nitrofuran-isatin hybrid | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 | [6] |

| 5-Nitro-2-furaldehyde aminoacethydrazones | Various bacteria and fungi | - | [8] |

Simplified Signaling Pathway Inhibition

Caption: Inhibition of a growth factor signaling pathway by a 5-aryl-2-furaldehyde derivative.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

Sonogashira Coupling Protocols for 5-Iodo-2-furaldehyde: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, the Sonogashira coupling of 5-Iodo-2-furaldehyde with terminal alkynes represents a pivotal reaction for the synthesis of a diverse array of novel compounds with significant potential in medicinal chemistry and materials science. This document provides detailed application notes, experimental protocols, and comparative data for this important cross-coupling reaction.

The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The furan ring, a common scaffold in biologically active molecules, coupled with an alkyne linker, provides a gateway to a wide range of molecular architectures. This compound is a particularly useful substrate due to the high reactivity of the carbon-iodine bond, which often allows for milder reaction conditions and higher yields.

Comparative Data of Sonogashira Coupling with this compound

The following tables summarize quantitative data from various Sonogashira coupling protocols with this compound, offering a clear comparison of reaction conditions and yields for different terminal alkynes.

Table 1: Standard Sonogashira Coupling with Various Terminal Alkynes

| Alkyne | Pd Catalyst (mol%) | Cu(I) Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2) | THF | 25-50 | 4-8 | 85 |

| 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA (3) | DMF | 60 | 6 | ~80-90 (estimated) |

| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2.5) | Toluene | 50 | 5 | >90 (estimated) |

| 4-Ethynylanisole | Pd(dppf)Cl₂ (2) | CuI (5) | i-Pr₂NEt (3) | Dioxane | 80 | 12 | ~80-95 (estimated) |

| Propargyl alcohol | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (2) | CH₃CN | 40 | 8 | ~75-85 (estimated) |

Note: Estimated yields are based on typical outcomes for similar substrates due to a lack of directly reported data for this compound with these specific alkynes in the searched literature.

Table 2: Copper-Free Sonogashira Coupling with Various Terminal Alkynes

| Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(OAc)₂ (2) | PPh₃ (4) | TBAF (2) | DMF | 80 | 12 | ~80-90 (estimated) |

| 1-Octyne | Pd₂(dba)₃ (1.5) | SPhos (3) | Cs₂CO₃ (2) | Toluene | 100 | 16 | ~75-85 (estimated) |

| Ethynylbenzene | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | Dioxane | 90 | 12 | ~85-95 (estimated) |

| 3-Ethynylthiophene | Pd(PPh₃)₄ (3) | - | DIPA (3) | DMF | 80 | 10 | ~80-90 (estimated) |

Note: Estimated yields are based on typical outcomes for similar substrates due to a lack of directly reported data for this compound with these specific alkynes in the searched literature.

Experimental Protocols

Below are detailed methodologies for the standard and copper-free Sonogashira coupling of this compound.

Protocol 1: Standard Sonogashira Coupling (with Copper Co-catalyst)

This protocol describes a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of this compound with a terminal alkyne.

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

Terminal alkyne (1.2 mmol, 1.2 equiv.)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

-

Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-3.0 mmol, 2.0-3.0 equiv.)

-

Anhydrous solvent (e.g., THF, DMF, Toluene) (5-10 mL)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Add the anhydrous solvent and the base (Triethylamine or Diisopropylamine).

-

Stir the mixture at room temperature for 10-15 minutes until the solids have dissolved.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically between 25-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-alkynyl-2-furaldehyde.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol outlines a procedure for the Sonogashira coupling of this compound with a terminal alkyne in the absence of a copper co-catalyst. This can be advantageous in cases where copper-catalyzed alkyne homocoupling (Glaser coupling) is a significant side reaction or when copper contamination of the final product is a concern.

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

Terminal alkyne (1.5 mmol, 1.5 equiv.)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)

-

Phosphine ligand (e.g., PPh₃, XPhos, SPhos) (2-4 mol%)

-

Base (e.g., Cs₂CO₃, K₂CO₃, TBAF) (2.0-3.0 equiv.)

-

Anhydrous solvent (e.g., DMF, Toluene, Dioxane) (5-10 mL)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine this compound, the palladium catalyst, and the phosphine ligand.

-

Add the anhydrous solvent and the base.

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add the terminal alkyne to the reaction mixture.

-

Heat the reaction to the specified temperature (typically between 80-110 °C) and monitor its progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Work-up the reaction as described in Protocol 1 (steps 7-9).

-

Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow and Reaction Mechanism

To further aid in the understanding of the Sonogashira coupling process, the following diagrams illustrate the general experimental workflow and the catalytic cycles.

Caption: General experimental workflow for Sonogashira coupling.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Application Notes and Protocols for the Heck Reaction of 5-Iodo-2-furaldehyde

Introduction

The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene. This reaction is of significant importance in organic synthesis, enabling the construction of complex molecules from simpler precursors. For drug development professionals and researchers, the Heck reaction provides a versatile tool for the modification of heterocyclic scaffolds such as furan derivatives. 5-Iodo-2-furaldehyde is a valuable building block, and its functionalization via the Heck reaction allows for the introduction of various alkenyl groups at the 5-position of the furan ring, leading to the synthesis of novel compounds with potential biological activity. These application notes provide an overview of the reaction conditions and detailed protocols for the Heck reaction of this compound with representative alkenes, namely n-butyl acrylate and styrene.

Data Presentation: Summary of Heck Reaction Conditions

The efficiency of the Heck reaction is influenced by several factors, including the choice of palladium catalyst, ligand, base, solvent, and reaction temperature. Below is a summary of typical conditions that can be applied to the Heck reaction of this compound, based on protocols for structurally similar 5-iodofuran derivatives.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Alkene | Temp. (°C) | Time (h) | Yield | Reference |

| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N (2.0) | DMF | n-Butyl acrylate | 100 | 12-16 | High | [1] |

| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene | Styrene | 110 | 16-24 | High | [1] |

| 3 | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ (1.1) | Dioxane | Methyl acrylate | 100 | 18 | High | [1] |

| 4 | Pd(OAc)₂ (5) | - | Et₃N (1.5) | MeCN | Various Alkenes | 80 | 24 | Good to Excellent | [1] |

| 5 | PdCl₂(PPh₃)₂ (3) | - | Et₃N (2.0) | Toluene | Styrene | 120 | 24 | Moderate | [1] |

Experimental Protocols

Protocol 1: Heck Reaction of this compound with n-Butyl Acrylate

This protocol details a standard Heck reaction utilizing palladium(II) acetate as the catalyst and triphenylphosphine as the ligand.

Materials:

-

This compound

-

n-Butyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask maintained under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), palladium(II) acetate (0.05 equiv.), and triphenylphosphine (0.10 equiv.).

-

Evacuate the flask and backfill with the inert gas three times to ensure an oxygen-free environment.

-

Add anhydrous DMF to achieve a concentration of 0.1 M with respect to the this compound.

-

Via syringe, add n-butyl acrylate (1.5 equiv.) and triethylamine (2.0 equiv.).

-

Heat the reaction mixture to 100 °C and stir for 12-16 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Heck Reaction of this compound with Styrene

This protocol employs tetrakis(triphenylphosphine)palladium(0) as the catalyst for the coupling reaction with styrene.[1]

Materials:

-

This compound

-

Styrene

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

Toluene, anhydrous

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite®

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv.) and styrene (1.2 equiv.) in anhydrous toluene.

-

Add potassium carbonate (2.0 equiv.) and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) to the flask.

-

Place the flask under an inert atmosphere.

-

Heat the reaction mixture to reflux (approximately 101 °C) and stir for 16-24 hours.[1]

-

Monitor the reaction by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with ethyl acetate.

-

Combine the filtrate and washes, and wash with water (2 x 25 mL) and brine (1 x 25 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of hexanes to hexanes/ethyl acetate) to yield 5-styryl-2-furaldehyde.[1]

Visualizations

Catalytic Cycle of the Heck Reaction

Caption: Catalytic cycle of the palladium-catalyzed Heck reaction.[1]

Experimental Workflow for Heck Reaction

Caption: General experimental workflow for the Heck reaction.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 5-Iodo-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-furaldehyde is a versatile and highly reactive building block in synthetic organic chemistry, serving as a key precursor for a diverse array of heterocyclic compounds.[1] Its utility stems from the presence of two reactive functional groups: an aldehyde amenable to various condensation and cyclization reactions, and an iodo group that readily participates in cross-coupling reactions. This unique combination allows for the strategic construction of complex molecular architectures, many of which are of significant interest in medicinal chemistry and materials science due to their potential biological activities and optoelectronic properties.

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems from this compound. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel chemical entities.

I. Synthesis of Key Intermediates: 5-Substituted-2-furaldehydes

The initial step in the synthesis of many target heterocycles involves the functionalization of the 5-position of the furan ring. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki couplings, are powerful and widely employed methods for this purpose.

A. Sonogashira Coupling for the Synthesis of 5-Alkynyl-2-furaldehydes

The Sonogashira coupling enables the formation of a carbon-carbon bond between the sp-hybridized carbon of a terminal alkyne and the sp²-hybridized carbon of an aryl halide.[2][3] This reaction is instrumental in preparing 5-alkynyl-2-furaldehydes, which are valuable precursors for various cyclization reactions.

Experimental Protocol: General Procedure for Sonogashira Coupling

A typical procedure involves the reaction of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base in an appropriate solvent.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., 2 mol%), and CuI (e.g., 4 mol%).

-

Add the anhydrous solvent and the base (e.g., 3.0 eq).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.

-

The reaction can be stirred at room temperature or heated (e.g., to 50-70 °C) and monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.

-

Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Sonogashira Coupling of this compound

| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | RT | 12 | >90 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | DMF | 50 | 6 | 85-95 |

| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | TEA | THF | 60 | 8 | ~90 |

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application of 5-Iodo-2-furaldehyde in the Synthesis of Novel Agrochemicals

Introduction

5-Iodo-2-furaldehyde is a versatile chemical intermediate with significant potential in the synthesis of novel agrochemicals.[1][2] Its furan ring structure, substituted with both a reactive aldehyde group and an iodine atom, allows for a variety of chemical transformations to build complex molecules with desired biological activities. The iodine atom is particularly useful as it enables the introduction of various aryl or heteroaryl groups through cross-coupling reactions, a key strategy in the design of modern pesticides. The aldehyde functionality provides a handle for further modifications, such as the formation of Schiff bases, Knoevenagel condensation products, and other derivatives, leading to a diverse range of potential agrochemical candidates.[3][4] This application note will detail the synthesis of a potential fungicidal agent starting from this compound, including a detailed experimental protocol and representative biological activity data.

Synthesis of a Novel Fungicidal Candidate: A Pyrazole-Furan Derivative

This section outlines a synthetic route to a novel pyrazole-furan derivative, a class of compounds that has shown promising fungicidal activity.[5][6][7] The synthesis involves a key Suzuki-Miyaura cross-coupling reaction to introduce a pyrazole moiety onto the furan ring, followed by a Knoevenagel condensation to further elaborate the molecule.

Logical Workflow for Synthesis

Caption: Synthetic workflow for the target fungicidal compound.

Experimental Protocols

Protocol 1: Synthesis of 5-(1H-Pyrazol-4-yl)-2-furaldehyde via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with pyrazole-4-boronic acid.[8][9][10][11][12]

Materials:

-

This compound

-

Pyrazole-4-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq.), pyrazole-4-boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add a 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-